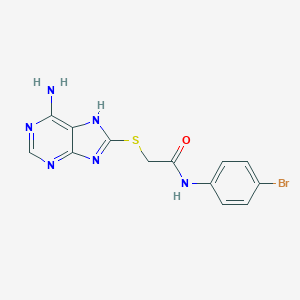![molecular formula C19H15FN2O5 B297302 3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione](/img/structure/B297302.png)
3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBMIM and has a molecular formula of C21H18FN3O5. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of FBMIM is not fully understood. However, it is believed that the compound binds to metal ions and undergoes a conformational change, leading to a change in its fluorescence properties. The binding of FBMIM to biological molecules is also thought to involve a conformational change, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
FBMIM has been shown to have minimal toxicity and has no significant biochemical or physiological effects. However, its high selectivity and sensitivity towards metal ions and biological molecules make it an attractive compound for various applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of FBMIM is its high selectivity and sensitivity towards metal ions and biological molecules. This makes it an ideal compound for various lab experiments, including the detection of metal ions and nucleic acid sequences.
However, one of the limitations of FBMIM is its sensitivity to environmental conditions, such as pH and temperature. The compound's fluorescence properties can be affected by changes in these conditions, which can lead to inaccurate results.
Future Directions
There are several future directions for the research of FBMIM. One of the significant areas of research is the development of FBMIM-based sensors for the detection of metal ions and biological molecules in real-time. This would have significant applications in various fields, including environmental monitoring and medical diagnostics.
Another area of research is the modification of FBMIM to improve its stability and selectivity towards specific metal ions and biological molecules. This would enhance its potential applications and make it an even more valuable compound for various lab experiments.
Conclusion:
FBMIM is a promising compound that has potential applications in various fields of science. Its high selectivity and sensitivity towards metal ions and biological molecules make it an attractive compound for various lab experiments. Further research is needed to fully understand its mechanism of action and to develop more efficient and stable FBMIM-based sensors for various applications.
Synthesis Methods
The synthesis of FBMIM involves the reaction of 3-(4-fluorobenzyl)-5-(hydroxymethyl)imidazolidine-2,4-dione with 6-methoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is purified by column chromatography.
Scientific Research Applications
FBMIM has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. FBMIM has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, iron, and zinc.
Another area of research is the development of FBMIM-based sensors for the detection of biological molecules. FBMIM has been shown to interact with DNA and RNA, and its fluorescence properties can be used to detect specific nucleic acid sequences.
properties
Molecular Formula |
C19H15FN2O5 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H15FN2O5/c1-25-15-8-17-16(26-10-27-17)7-12(15)6-14-18(23)22(19(24)21-14)9-11-2-4-13(20)5-3-11/h2-8H,9-10H2,1H3,(H,21,24)/b14-6+ |
InChI Key |
MGRQYBGEQPDLOA-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2 |
SMILES |
COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![2-benzyl-8-[bis(4-methylphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B297235.png)
![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)
![Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B297237.png)
![10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B297238.png)
amino]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297242.png)
![4-chloro-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2,6-dichlorobenzyl)benzenesulfonamide](/img/structure/B297243.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297244.png)